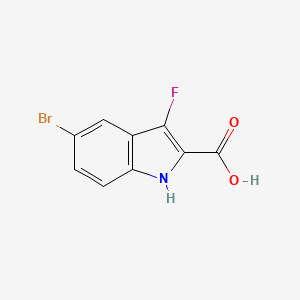

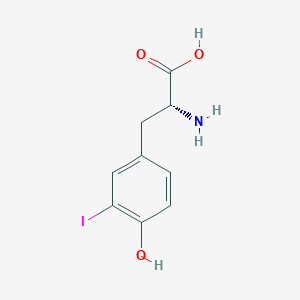

5-Bromo-3-fluoro-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

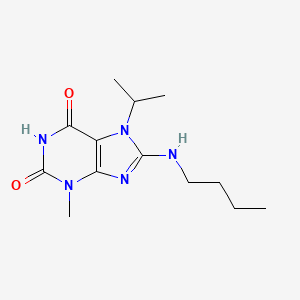

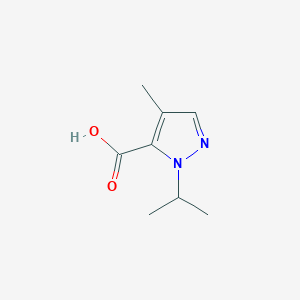

5-Bromo-3-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 1547084-95-6 . It has a molecular weight of 258.05 . This compound is typically stored at room temperature and is available in powder form . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C9H5BrFNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

Synthesis and Chemical Properties

5-Bromo-3-fluoro-1H-indole-2-carboxylic acid is a compound with potential for diverse applications in scientific research, particularly in the field of organic synthesis. Schlosser et al. (2006) detailed a method for preparing various fluoroindolecarboxylic acids, which are important for various synthetic applications. Their research highlights the convenience and flexibility of this approach in accessing a range of structurally complex compounds (Schlosser, Ginanneschi, & Leroux, 2006).

Applications in Electropolymerisation and Fluorescence Studies

Jennings et al. (1998) investigated the electropolymerisation of 5-substituted indole monomers, including 5-bromoindole. This process results in redox-active films with potential applications in various fields, including materials science and sensor technology. The study emphasizes the unique fluorescence properties of these polymers, indicating their potential use in advanced material applications (Jennings, Jones, & Mount, 1998).

Antitumor Activities

Compounds derived from 5-bromo-1H-indole, closely related to this compound, have been studied for their antitumor activities. Houxing (2009) synthesized a series of compounds starting from 5-bromo-1H-indole and evaluated their in vitro antitumor activities. Some derivatives showed promising inhibitory activity against specific cell lines, highlighting the potential of these compounds in cancer research (Houxing, 2009).

Potential in Developing Antischistosomal Agents

Khan (1983) explored the antischistosomal activity of 5-Bromoindole carboxylic acid and its derivatives. The study found significant hepatic shifts in treated hamsters, suggesting that modifications of the indole nucleus might lead to effective antischistosomal agents (Khan, 1983).

Safety and Hazards

特性

IUPAC Name |

5-bromo-3-fluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSYHUVDDWAACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-Chlorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2668336.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)-2-propen-1-one](/img/structure/B2668342.png)

![6-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2668344.png)

![2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2668351.png)

![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2668354.png)

![3-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B2668355.png)